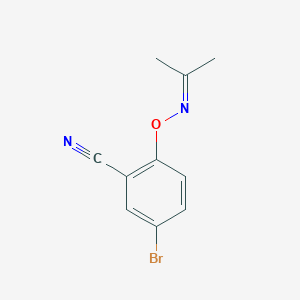

5-Bromo-2-((propan-2-ylideneamino)oxy)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(propan-2-ylideneamino)oxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-7(2)13-14-10-4-3-9(11)5-8(10)6-12/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITREKCGPGPMEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC1=C(C=C(C=C1)Br)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101209193 | |

| Record name | 5-Bromo-2-[[(1-methylethylidene)amino]oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101209193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868271-05-0 | |

| Record name | 5-Bromo-2-[[(1-methylethylidene)amino]oxy]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868271-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-[[(1-methylethylidene)amino]oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101209193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 5 Bromo 2 Propan 2 Ylideneamino Oxy Benzonitrile

Retrosynthetic Analysis of the Molecular Architecture

A retrosynthetic approach to 5-Bromo-2-((propan-2-ylideneamino)oxy)benzonitrile identifies two primary disconnection points. The most logical disconnection is at the ether linkage (Ar-O-N), suggesting a nucleophilic substitution reaction as the final bond-forming step. This leads to two key precursors: a brominated aromatic electrophile and an oxime nucleophile.

A second disconnection at the oxime C=N bond further simplifies the oxime precursor to acetone (B3395972) and hydroxylamine (B1172632). Based on this analysis, the forward synthesis would logically involve the preparation of a suitably substituted brominated benzonitrile (B105546) and acetone oxime, followed by their condensation to form the target molecule. The primary synthetic precursors are therefore identified as a 2-substituted-5-bromobenzonitrile (where the substituent is a leaving group like fluorine or a hydroxyl group) and acetone oxime.

Precursor Synthesis and Intermediate Derivatization

The successful synthesis of the target compound is contingent on the efficient preparation of its key precursors. This involves the synthesis of the brominated aromatic core and the oxime component through established and reliable chemical transformations.

Synthesis of Brominated Benzonitrile Precursors

The synthesis of the 5-bromo-2-substituted benzonitrile intermediate can be approached through several well-established methodologies, including the direct bromination of an aromatic precursor or the transformation of an existing functional group.

Electrophilic aromatic substitution is a direct method for introducing a bromine atom onto the benzonitrile ring. The choice of starting material and brominating agent is crucial for achieving the desired regioselectivity.

Starting from 2-hydroxybenzonitrile (o-cyanophenol): The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. Since the ortho position is already substituted, bromination occurs preferentially at the para position relative to the hydroxyl group, yielding 5-bromo-2-hydroxybenzonitrile (B1273605). Various methods can be employed for this transformation. iucr.orgnih.govbeilstein-journals.org One documented method involves the direct bromination of o-cyanophenol. iucr.orgnih.gov Another approach converts 5-bromosalicylaldehyde to the target nitrile by reaction with hydroxylamine hydrochloride and sodium formate in formic acid, achieving a high yield. chemicalbook.com

Starting from 2-fluorobenzonitrile: The fluorine atom is a deactivating group but is also an ortho, para-director. A patented synthesis method describes the bromination of 2-fluorobenzonitrile using dibromohydantoin in concentrated sulfuric acid (75-90%) to produce 5-bromo-2-fluorobenzonitrile. google.com This precursor is particularly useful for the subsequent etherification step, as the fluorine atom can act as a leaving group in nucleophilic aromatic substitution, activated by the electron-withdrawing nitrile group. Another method involves the reaction of 2-chlorobenzonitrile with a brominating agent to yield 5-bromo-2-chlorobenzonitrile (B107219), which can then be hydrolyzed to the corresponding benzoic acid. google.com

The Sandmeyer reaction provides an alternative route to brominated arenes, starting from an aromatic amine. wikipedia.orgbyjus.comorganic-chemistry.orgnih.gov This two-step process is a powerful tool for introducing a wide range of functional groups onto an aromatic ring that may not be accessible through direct substitution. byjus.com

The general sequence is as follows:

Diazotization: An aromatic primary amine, such as 2-amino-5-cyanobenzonitrile, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric or sulfuric acid) at low temperatures (0–5 °C) to form a diazonium salt.

Displacement: The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution. wikipedia.orgbyjus.com This facilitates the displacement of the diazonium group (-N₂⁺) with a bromide ion, releasing nitrogen gas and forming the desired aryl bromide. wikipedia.org This radical-nucleophilic aromatic substitution mechanism is a versatile method for producing aryl halides. wikipedia.orgbyjus.com

This pathway offers a distinct advantage when the required amino-benzonitrile precursor is readily available and when direct bromination might lead to undesirable side products or incorrect isomers.

Preparation of the Oxime Component: Acetone Oxime Synthesis

Acetone oxime (acetoxime) is the second key precursor required for the synthesis. It is the simplest example of a ketoxime and is typically prepared by the condensation reaction between acetone and hydroxylamine.

The standard laboratory synthesis involves reacting acetone with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate. jocpr.com The hydroxylamine hydrochloride is first neutralized by the base to release free hydroxylamine, which then nucleophilically attacks the carbonyl carbon of acetone. Subsequent dehydration of the resulting intermediate yields acetone oxime as a white crystalline solid. The reaction is generally straightforward and provides the product in good yield.

Direct Synthesis of this compound

The final step in the synthetic pathway is the coupling of the brominated benzonitrile precursor with acetone oxime to form the target ether linkage. This is typically achieved via a nucleophilic substitution reaction, with the Williamson ether synthesis being the most relevant strategy. byjus.comwikipedia.orgjk-sci.com

The reaction involves the deprotonated form of an alcohol (an alkoxide) acting as a nucleophile to displace a leaving group. wikipedia.org In this specific synthesis, two primary variations of this strategy can be envisioned:

Using 5-bromo-2-fluorobenzonitrile: Acetone oxime is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding oximate anion. This potent nucleophile then attacks the electron-deficient carbon at position 2 of the 5-bromo-2-fluorobenzonitrile ring. The electron-withdrawing nitrile group para to the fluorine atom activates the ring towards nucleophilic aromatic substitution, facilitating the displacement of the fluoride ion to form the desired O-aryl oxime ether.

Using 5-bromo-2-hydroxybenzonitrile: In this approach, the phenolic proton of 5-bromo-2-hydroxybenzonitrile is first removed by a base (e.g., potassium carbonate, sodium hydroxide) to generate a phenoxide ion. This phenoxide would then react with an alkylating agent derived from acetone, such as 2-chloropropane oxime. However, the first route using an activated aryl halide like 5-bromo-2-fluorobenzonitrile is generally more common and efficient for the synthesis of O-aryl oxime ethers. organic-chemistry.org

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the SNAr (Nucleophilic Aromatic Substitution) or SN2 (in the case of an alkyl halide) mechanism. jk-sci.com

O-Alkylation of 5-Bromo-2-hydroxybenzonitrile with Isopropylidenehydroxylamine Derivatives

The most direct and widely practiced method for the formation of such ether linkages is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an organohalide. wikipedia.orgmasterorganicchemistry.com In this context, the synthesis involves the deprotonation of the phenolic hydroxyl group of 5-Bromo-2-hydroxybenzonitrile to form a nucleophilic phenoxide. This is typically achieved using a moderately strong base. The resulting phenoxide then displaces a leaving group from an isopropylidenehydroxylamine derivative.

The reaction proceeds in two main steps:

Deprotonation: 5-Bromo-2-hydroxybenzonitrile is treated with a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide (t-BuOK) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) to generate the corresponding sodium or potassium phenoxide.

Nucleophilic Substitution: The phenoxide attacks an alkylating agent derived from acetone oxime, such as 2-chloropropan-2-one oxime or a similar substrate with a suitable leaving group.

An alternative and more common variant involves the reaction of the phenoxide with chloroacetone, followed by a condensation reaction of the resulting intermediate ketone with hydroxylamine. However, direct alkylation using a pre-formed acetone oxime derivative is also a viable pathway.

Table 1: Representative Conditions for O-Alkylation

| Entry | Base | Alkylating Agent | Solvent | Temperature (°C) |

|---|---|---|---|---|

| 1 | K₂CO₃ | Chloroacetone | DMF | 80-100 |

| 2 | NaH | 2-Bromopropane & Oxime formation | THF | 25-66 |

Copper-Mediated or Silver Oxide-Mediated Oxime Ether Formation Methodologies

Transition metal catalysis offers a powerful alternative for forming C-O bonds, particularly in cases where traditional SN2 conditions are suboptimal. Copper-catalyzed methods, analogous to the Ullmann condensation, are well-suited for coupling phenols with various partners. organic-chemistry.orgnih.gov In this approach, a copper(I) or copper(II) salt is used to facilitate the coupling between 5-Bromo-2-hydroxybenzonitrile and an acetone oxime derivative. The reaction typically requires a ligand to stabilize the copper catalyst and a base.

A potential reaction scheme involves:

Reactants: 5-Bromo-2-hydroxybenzonitrile and acetone oxime.

Catalyst: A copper source such as CuI, CuBr, or Cu(OAc)₂.

Ligand: N,N-donor ligands like phenanthroline or, as has been shown to be effective in similar O-arylations, (2-pyridyl)acetone. organic-chemistry.org

Base: An inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often employed.

Solvent: High-boiling point polar aprotic solvents such as DMSO or DMF are common.

Silver oxide has also been documented as a mediator for the synthesis of oxime ethers from oximes and alkyl halides. masterorganicchemistry.com This method often proceeds in good yields without the formation of nitrone byproducts. The reaction involves heating the oxime and an alkylating agent with silver oxide, where the alkyl halide can sometimes serve as both reactant and solvent.

Table 2: Potential Conditions for Metal-Mediated Etherification

| Entry | Metal Mediator | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| 1 | CuBr | (2-Pyridyl)acetone | Cs₂CO₃ | DMSO | 80-120 |

| 2 | CuI | 1,10-Phenanthroline | K₃PO₄ | DMF | 100-130 |

Nucleophilic Substitution Strategies for Oxime Ether Introduction

A distinct approach involves utilizing a nucleophilic aromatic substitution (SNAr) reaction. This strategy requires a precursor where the C2 position of the benzonitrile ring is activated by a good leaving group, such as fluorine. The synthesis of 5-Bromo-2-fluorobenzonitrile is a known process. google.comsigmaaldrich.com The electron-withdrawing nature of the nitrile group and the fluorine atom activates the C2 position towards attack by a nucleophile.

The key step is the reaction of 5-Bromo-2-fluorobenzonitrile with the anion of acetone oxime. The oxime is deprotonated with a strong base, such as sodium hydride, to form a potent nucleophile which then displaces the fluoride ion from the aromatic ring.

Step 1: Acetone oxime is deprotonated using NaH in an aprotic solvent like THF or DMF.

Step 2: A solution of 5-Bromo-2-fluorobenzonitrile is added to the oximate anion solution. The reaction mixture is heated to facilitate the SNAr reaction.

This methodology offers an alternative pathway that avoids the direct use of the phenol, which can sometimes lead to side reactions. The high reactivity of the C-F bond in SNAr reactions often allows for milder conditions compared to substitutions involving chloro or bromo leaving groups.

Alternative Synthetic Routes and Methodological Comparisons

Beyond direct etherification, modern cross-coupling reactions and principles of green chemistry provide alternative and potentially more efficient or environmentally benign synthetic designs.

Exploration of Suzuki-Miyaura or other Cross-Coupling Precursors

The Suzuki-Miyaura cross-coupling reaction is a versatile tool for C-C bond formation, and it can be strategically employed to synthesize key precursors to the target molecule. nih.govlibretexts.orgmdpi.com This approach does not form the C-O bond directly but rather assembles the substituted aromatic ring system from smaller building blocks.

Two hypothetical Suzuki-Miyaura strategies include:

Strategy A: Coupling of a boronic acid or ester derivative of the oxime ether moiety with an aryl bromide. This would involve the synthesis of a precursor like 2-((propan-2-ylideneamino)oxy)phenylboronic acid and its subsequent palladium-catalyzed coupling with a 1,4-dibromo-substituted benzene (B151609) derivative, followed by cyanation.

Strategy B: Coupling of a boronic acid derivative of the bromo-benzonitrile scaffold with a suitable partner. For instance, one could envision a coupling between 5-bromo-2-cyanophenylboronic acid and a reagent that introduces the oxime ether functionality, although this is a less conventional application of the reaction.

A typical Suzuki-Miyaura reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand), a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄), and a solvent system, often a mixture of an organic solvent like dioxane or toluene and water. researchgate.net

Table 3: Comparison of Precursor Strategies

| Strategy | Key Precursor 1 | Key Precursor 2 | Key Transformation |

|---|---|---|---|

| O-Alkylation | 5-Bromo-2-hydroxybenzonitrile | Acetone Oxime Derivative | Williamson Ether Synthesis |

| SNAr | 5-Bromo-2-fluorobenzonitrile | Acetone Oxime | Nucleophilic Aromatic Substitution |

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous materials. ijprajournal.com These concepts can be applied to the synthesis of this compound.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for many of the discussed reactions, including the Williamson ether synthesis and palladium-catalyzed cross-couplings. eurekaselect.comamazonaws.com Microwave heating is direct and efficient, often allowing for solvent-free conditions or the use of greener solvents like water or ethanol.

Use of Ionic Liquids: Ionic liquids (ILs) are non-volatile, thermally stable solvents that can serve as recyclable reaction media. scielo.org.mx They can act as both the solvent and, in some cases, promote the reaction. For O-alkylation or cross-coupling reactions, performing the synthesis in an ionic liquid could facilitate product separation and allow for the reuse of the solvent and catalyst system.

Catalyst Selection: Employing highly efficient, low-loading catalysts in the copper-mediated and Suzuki-Miyaura reactions minimizes metal waste. The development of heterogeneous catalysts that can be easily recovered and reused is another key area of green chemistry relevant to these syntheses.

Table 4: Green Modifications to Synthetic Routes

| Synthetic Route | Conventional Method | Green Modification | Advantage |

|---|---|---|---|

| O-Alkylation | Thermal heating in DMF | Microwave irradiation (solvent-free or in ethanol) | Reduced time, less hazardous solvent |

| Suzuki Coupling | Pd catalyst in toluene/water | Pd catalyst in an ionic liquid | Recyclable solvent/catalyst system |

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Benzonitrile (B105546) Functional Group

The benzonitrile group, consisting of a cyanide group attached to a benzene (B151609) ring, is a versatile functional group in organic synthesis. The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. libretexts.org Its reactivity is influenced by the electronic effects of the substituents on the aromatic ring.

Hydrolysis Reactions of the Nitrile Moiety

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or alkaline conditions. libretexts.orgstudymind.co.uk This transformation proceeds through an amide intermediate.

Under acidic conditions, the nitrogen atom is protonated, which enhances the electrophilicity of the nitrile carbon, facilitating the attack of a weak nucleophile like water. libretexts.orgucalgary.ca In the case of 5-Bromo-2-((propan-2-ylideneamino)oxy)benzonitrile, acid hydrolysis would be expected to yield 5-bromo-2-((propan-2-ylideneamino)oxy)benzoic acid.

Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. This is a common industrial method for preparing substituted benzoic acids. For example, the related compound 5-bromo-2-chlorobenzonitrile (B107219) is hydrolyzed in the presence of an alkali to generate the corresponding benzoate (B1203000) salt, which is then acidified to produce 5-bromo-2-chlorobenzoic acid. google.com A similar pathway is expected for the title compound.

Table 1: Representative Conditions for Benzonitrile Hydrolysis

| Starting Material | Reagents and Conditions | Product |

| Benzonitrile | Phosphate buffer (pH 7.7), 85°C | Benzoic acid nih.gov |

| Nitriles | Hydrochloric acid, reflux | Carboxylic acid, Ammonium chloride studymind.co.uk |

| 5-Bromo-2-chlorobenzonitrile | 1. Alkali, Water, 30-150°C 2. Protonic acid | 5-Bromo-2-chlorobenzoic acid google.com |

Nucleophilic Additions to the Nitrile Carbon

The electrophilic carbon of the nitrile group is susceptible to attack by a variety of nucleophiles. libretexts.org The reaction's nature depends on the strength of the nucleophile.

Strong, anionic nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) add directly to the carbon-nitrogen triple bond. The initial product is an imine salt, which upon acidic workup, hydrolyzes to form a ketone. libretexts.orgucalgary.ca For this compound, reaction with a Grignard reagent like methyl magnesium bromide would be expected to yield an intermediate imine that hydrolyzes to 1-(5-bromo-2-((propan-2-ylideneamino)oxy)phenyl)ethan-1-one.

Weaker, neutral nucleophiles generally require acid catalysis to activate the nitrile group. ucalgary.ca Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, allowing nucleophiles like alcohols or water to add. ucalgary.ca

Reductive Transformations to Amine Derivatives

The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using various reducing agents. Common methods include catalytic hydrogenation and reduction with metal hydrides. libretexts.orgstudymind.co.uk

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines. libretexts.orgstudymind.co.ukacs.org The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org Due to its high reactivity, this method is widely used in laboratory synthesis.

Catalytic hydrogenation is the preferred method in industrial settings. studymind.co.uk This process involves reacting the nitrile with hydrogen gas (H₂) under high temperature and pressure, in the presence of a metal catalyst such as nickel, platinum, or palladium. studymind.co.ukresearchgate.net For benzonitriles, this reaction yields the corresponding benzylamine. researchgate.netacs.org The presence of electron-withdrawing groups on the aromatic ring, such as the bromo group in the target molecule, can increase the reaction rate and yield. nih.gov

Table 2: Conditions for the Reduction of Nitriles to Primary Amines

| Reagent System | Substrate Type | Product | Notes |

| LiAlH₄ in dry ether, followed by acid | Aliphatic and Aromatic Nitriles | Primary Amine | A strong, common laboratory reagent. libretexts.orgstudymind.co.uk |

| H₂ with Ni or Pt catalyst | Aliphatic and Aromatic Nitriles | Primary Amine | Requires high temperature and pressure; preferred industrially. studymind.co.uk |

| Diisopropylaminoborane with catalytic LiBH₄ | Aromatic Nitriles | Benzylamine | Effective for benzonitriles with electron-withdrawing groups. nih.gov |

| RuHCl(PPh₃)₃ activated with KOtBu/KH | Benzonitrile | Benzylamine | An active homogeneous catalyst system. acs.org |

Transformations Involving the Oxime Ether Linkage

The oxime ether group (-C=N-O-R) is a key functional moiety that can undergo several important transformations, including cleavage of the N-O bond and skeletal rearrangements.

Cleavage and Hydrolysis of the Oxime Ether Bond

The N-O bond in oxime ethers can be cleaved under various conditions, often to regenerate the parent carbonyl compound. Acid-catalyzed hydrolysis of oxime ethers can be sluggish and may lead to side products. nih.gov The cleavage of the C-O bond in ethers is generally difficult due to their high stability and typically requires strong acids or bases. wikipedia.org

Reductive cleavage of the N-O bond is also possible. Catalytic reduction of oximes can be challenging, as it often leads to primary amines as side products due to the cleavage of the weak N-O bond. researchgate.net Other methods for N-O bond cleavage involve single electron transfer (SET) processes, often catalyzed by transition metals like copper, iron, or nickel, or induced by photoredox catalysis. nih.govnsf.gov These reactions typically generate iminyl radicals as key intermediates. nsf.gov For this compound, cleavage would regenerate acetone (B3395972) and 5-bromo-2-hydroxybenzonitrile (B1273605) amine, which would likely hydrolyze to 5-bromo-2-hydroxybenzonitrile.

Rearrangement Reactions (e.g., Beckmann-type Transformations)

The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes and their derivatives that converts them into amides or lactams. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is initiated by converting the hydroxyl group of the oxime (or the alkoxy group of the oxime ether) into a good leaving group, typically through protonation by a strong acid. masterorganicchemistry.com

The mechanism involves the migration of the alkyl or aryl group that is anti-periplanar to the leaving group on the nitrogen atom. wikipedia.orgorganic-chemistry.org This migration occurs in a concerted fashion with the expulsion of the leaving group (water or an alcohol), forming a nitrilium ion intermediate. organic-chemistry.orgillinois.edu This intermediate is then attacked by water to form an amide after tautomerization. masterorganicchemistry.com

A variety of acidic catalysts can promote the Beckmann rearrangement, including sulfuric acid, polyphosphoric acid, and phosphorus pentachloride. wikipedia.orglibretexts.org For this compound, the migrating group would be one of the methyl groups from the propan-2-ylidene moiety. The expected product of a Beckmann rearrangement would be N-(5-bromo-2-cyanophenyl)acetamide, following the attack of water on the nitrilium ion intermediate.

Table 3: Catalysts Used for the Beckmann Rearrangement

| Catalyst / Reagent | Example Application | Reference |

| Sulfuric Acid, Acetic Acid, HCl, Acetic Anhydride | Conversion of cyclohexanone (B45756) oxime to caprolactam | wikipedia.org |

| Phosphorus Pentachloride | Rearrangement of benzophenone (B1666685) oxime | libretexts.org |

| Tosyl chloride, Thionyl chloride | General catalysts for the rearrangement | wikipedia.org |

| Boronic Acid/Perfluoropinacol System | Organocatalytic rearrangement under ambient conditions | organic-chemistry.org |

| Triphosphazene Catalyst | Rearrangement of ketoximes to lactams | organic-chemistry.org |

Reactivity of the Aromatic Bromine Substituent

The bromine atom attached to the aromatic ring is a key handle for a variety of synthetic transformations, particularly transition metal-catalyzed cross-coupling reactions.

The carbon-bromine bond in this compound is susceptible to oxidative addition by transition metal catalysts, such as palladium complexes, initiating a catalytic cycle for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.netacs.org

Heck Reaction: This reaction would involve the palladium-catalyzed coupling of the aryl bromide with an alkene. researchgate.netresearchgate.netsioc-journal.cnmdpi.com This provides a route to introduce alkenyl substituents at the 5-position of the benzonitrile ring.

Sonogashira Reaction: The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. researchgate.netwikipedia.orgresearchgate.netorganic-chemistry.orgnih.gov This would lead to the synthesis of 5-alkynyl-2-((propan-2-ylideneamino)oxy)benzonitriles.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the aryl bromide and an amine. researchgate.netasianpubs.org This would be a direct method to introduce amino functionalities at the 5-position.

The efficiency and outcome of these reactions can be influenced by the nature of the catalyst, ligands, base, and solvent used. rsc.orgbohrium.com

Table 2: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Heck | Alkene | C-C (sp2-sp2) | Pd(OAc)2, PPh3, Base |

| Sonogashira | Terminal Alkyne | C-C (sp2-sp) | PdCl2(PPh3)2, CuI, Amine Base |

Aryl halides can undergo a "halogen dance" rearrangement, where a halogen atom migrates to a different position on the aromatic ring, typically under basic conditions. wikipedia.orgnucleos.comrsc.org This reaction proceeds through a series of deprotonation and halogen-metal exchange steps. kobe-u.ac.jpchemrxiv.org The thermodynamic stability of the resulting aryl anion intermediate drives the rearrangement. For this compound, treatment with a strong base could potentially lead to the migration of the bromine atom to an adjacent, thermodynamically more favorable position on the benzene ring. The directing effects of the nitrile and oxime ether substituents would play a crucial role in determining the outcome of such a rearrangement.

Direct C-H functionalization is an emerging area in organic synthesis that allows for the formation of new bonds without the pre-functionalization of the aromatic ring. nih.govresearchgate.net While electrophilic aromatic substitution (SEAr) is a classic example, modern methods often employ transition metal catalysts to achieve high selectivity. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comyoutube.commdpi.com

For this compound, the positions ortho and meta to the existing substituents are potential sites for direct functionalization. The directing effects of the substituents would govern the regioselectivity of such reactions. The strongly deactivating and meta-directing nitrile group, the ortho,para-directing but deactivating bromine, and the ortho,para-directing oxime ether group would collectively influence the outcome of electrophilic aromatic substitution reactions. Transition metal-catalyzed C-H activation could potentially offer alternative selectivities.

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.

One-dimensional NMR experiments are fundamental for identifying the types and numbers of magnetically active nuclei.

¹H NMR: A proton NMR spectrum would be expected to reveal signals corresponding to the aromatic protons on the benzonitrile (B105546) ring and the protons of the propan-2-ylidene group. The chemical shifts, integration values, and coupling patterns of these signals would provide critical information about their electronic environment and proximity to neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbons of the benzonitrile ring, the cyano group, and the propan-2-ylidene moiety.

¹⁹F NMR: As there are no fluorine atoms in the molecular structure of 5-Bromo-2-((propan-2-ylideneamino)oxy)benzonitrile, a ¹⁹F NMR analysis would not be applicable.

A hypothetical data table for the expected ¹H and ¹³C NMR signals is presented below, although it must be emphasized that this is a generalized prediction and not based on experimental data.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Signal Assignment |

| Aromatic Protons | Phenyl Ring |

| Methyl Protons | (CH₃)₂C= |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within the aromatic ring and potentially within the propan-2-ylidene group if there were any non-equivalent protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon atoms to which they are directly attached, enabling unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds away, which is instrumental in piecing together the entire carbon skeleton and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which can be used to determine the stereochemistry around the C=N double bond.

Infrared and Raman Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key expected vibrational bands would include:

C≡N stretch: A sharp, intense band characteristic of the nitrile group.

C=N stretch: A band corresponding to the imine double bond.

C-O stretch: Vibrations associated with the ether linkage.

Aromatic C-H and C=C stretches: Signals indicative of the substituted benzene (B151609) ring.

C-Br stretch: A vibration at lower frequencies corresponding to the carbon-bromine bond.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula (C₁₀H₉BrN₂O). Analysis of the fragmentation pattern in the mass spectrum can also provide valuable structural information by revealing how the molecule breaks apart under energetic conditions.

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption (UV-Visible) spectroscopy measures the absorption of light by a molecule as a function of wavelength. This technique provides information about the electronic transitions within the molecule, which are influenced by the presence of chromophores such as the benzonitrile ring and the imine group. Fluorescence spectroscopy, if the compound is fluorescent, would provide insights into its excited state properties.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. Furthermore, it can reveal details about intermolecular interactions, such as packing forces and any potential hydrogen bonding, which govern the crystal lattice structure.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, ab initio) for Molecular Geometry Optimization and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about molecular structure and electron distribution. DFT, particularly with functionals like B3LYP, combined with basis sets such as 6-311++G(d,p), is often chosen for its balance of accuracy and computational efficiency in studying organic molecules.

Conformational Analysis and Energy Minima Identification

The flexibility of the oxime ether linkage in 5-Bromo-2-((propan-2-ylideneamino)oxy)benzonitrile allows for multiple spatial arrangements, or conformations. A thorough computational analysis would involve a systematic scan of the potential energy surface by rotating the key single bonds (e.g., the C-O, O-N, and N=C bonds) to identify all possible stable conformers. The geometries of these conformers would then be fully optimized to find the local energy minima. The conformer with the lowest calculated energy is identified as the global minimum, representing the most stable structure of the molecule in the gas phase.

Frontier Molecular Orbital Theory (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. Analysis of the spatial distribution of these orbitals would reveal the most likely sites for electrophilic and nucleophilic attack.

Hypothetical Data Table for Frontier Orbitals:

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Note: This table is for illustrative purposes only. Actual values would be derived from DFT calculations.

Electrostatic Potential Surface Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting how a molecule will interact with other molecules. The MEP map uses a color scale to indicate electrostatic potential: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential. For this molecule, negative potential would be expected around the nitrile nitrogen and the oxygen atom, while positive potential might be found near the hydrogen atoms.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Following geometry optimization, a vibrational frequency analysis is typically performed. The calculation of harmonic frequencies serves two purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. The predicted vibrational modes can be assigned to specific bond stretches, bends, and torsions within the molecule (e.g., C≡N stretch, C=N stretch, Ar-Br stretch). This theoretical spectrum can be compared with experimental data to confirm the molecular structure.

Reaction Mechanism Elucidation via Transition State Calculations

Theoretical calculations are instrumental in exploring potential reaction pathways. For instance, if this compound were to undergo a reaction, such as hydrolysis or a cycloaddition, computational methods could be used to map out the entire reaction coordinate. This involves locating the transition state (TS) structure, which is the highest energy point along the reaction path. By calculating the energy of the reactants, transition state, and products, the activation energy barrier can be determined, providing insight into the reaction's feasibility and kinetics.

Applications As a Synthetic Intermediate and Building Block

Precursor for Advanced Pharmaceutical Scaffolds and Agro-Chemicals

5-Bromo-2-((propan-2-ylideneamino)oxy)benzonitrile serves as a strategic starting material for the synthesis of a variety of compounds with potential applications in the pharmaceutical and agrochemical industries. The presence of the bromine atom on the benzene (B151609) ring allows for a range of synthetic transformations, including cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions, which are fundamental in the creation of complex molecular frameworks. These reactions enable the introduction of various substituents at the bromine position, leading to the development of diverse chemical libraries for screening and optimization of biological activity.

The nitrile group is another key functional handle that can be readily converted into other important chemical moieties. ebsco.com For instance, it can be hydrolyzed to a carboxylic acid, which can then be used in the formation of amides or esters. ebsco.comchemistrysteps.com Alternatively, the nitrile can be reduced to a primary amine, a common functional group in many biologically active compounds. ebsco.comlibretexts.org The ability to transform the nitrile group provides a pathway to a wide array of derivatives with different physicochemical properties.

Table 1: Potential Synthetic Transformations of this compound for Pharmaceutical and Agrochemical Scaffolds

| Functional Group | Reaction Type | Potential Product |

| Bromo | Suzuki Coupling | Aryl-substituted benzonitrile (B105546) |

| Bromo | Heck Reaction | Alkene-substituted benzonitrile |

| Bromo | Sonogashira Coupling | Alkyne-substituted benzonitrile |

| Nitrile | Hydrolysis | Carboxylic acid derivative |

| Nitrile | Reduction (e.g., with LiAlH4) | Primary amine derivative |

| Nitrile | Reaction with Grignard Reagent | Ketone derivative |

Role in the Synthesis of Heterocyclic Systems via Cyclization Reactions involving Nitrile and Oxime Ether Moieties

The nitrile and oxime ether groups in this compound are strategically positioned to participate in intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. Such reactions are of great interest in medicinal chemistry, as heterocyclic scaffolds are present in a vast number of approved drugs.

The nitrile group can act as an electrophile or a precursor to a nucleophilic group, enabling its participation in a variety of cyclization strategies. For example, the nitrile can react with an adjacent nucleophile to form a new ring. While direct participation of the oxime ether in cyclization with the nitrile is not commonly reported, the modification of either group can set the stage for subsequent ring-forming reactions. For instance, partial reduction of the nitrile to an imine, followed by intramolecular attack from a suitably positioned nucleophile derived from the oxime ether side chain, could lead to the formation of nitrogen-containing heterocycles.

Furthermore, radical cyclizations involving oxime ethers are a known method for the synthesis of cyclic compounds. acs.org Although the current structure does not lend itself directly to the most common radical cyclization pathways, derivatization of the isopropylidene group or the aromatic ring could introduce functionalities that facilitate such transformations. The versatility of the functional groups present in this compound makes it a promising substrate for the exploration of novel routes to heterocyclic compounds.

Development of Libraries of Structurally Diverse Analogues through Derivatization at the Bromine, Nitrile, or Oxime Ether Positions

The generation of chemical libraries with diverse structures is a cornerstone of modern drug discovery and materials science. This compound is an excellent starting point for the creation of such libraries due to its multiple points of diversification.

The core structure of this compound can be systematically modified to generate a wide range of analogues. The synthesis of such substituted benzonitrile oxime ethers can be achieved through various synthetic strategies. One common approach involves the O-alkylation of a corresponding hydroxamic acid with an appropriate alkyl halide. Variations in the starting benzonitrile and the alkylating agent allow for the introduction of different substituents on the aromatic ring and the oxime ether moiety. The oxime and oxime ether functional groups have been shown to be important in improving the physicochemical properties of various molecular scaffolds. mdpi.com

The isopropylidene group of the oxime ether provides another site for chemical modification. The carbon-nitrogen double bond of the oxime ether can undergo addition reactions, although it is generally less reactive than a typical imine. libretexts.org For example, reduction of the C=N bond could yield the corresponding hydroxylamine (B1172632) derivative.

Alternatively, the entire propan-2-one moiety can be exchanged through a transoximation reaction. This would involve reacting this compound with a different ketone or aldehyde in the presence of a suitable catalyst, leading to a new oxime ether with a different substituent on the nitrogen atom. This approach allows for the introduction of a wide variety of groups, further expanding the structural diversity of the resulting compound library. The functionalization of oxime ethers is a key strategy in the development of well-defined polymeric materials. rsc.orgresearchgate.net

Table 2: Potential Derivatization Reactions of this compound

| Position of Derivatization | Reaction Type | Example Reagent/Condition | Potential Functional Group |

| Bromine | Palladium-catalyzed cross-coupling | Arylboronic acid | Biaryl |

| Nitrile | Acid or base hydrolysis | H3O+ or OH- | Carboxylic acid |

| Isopropylidene C=N | Reduction | NaBH4 | Secondary amine |

| Isopropylidene group | Transoximation | R'C(O)R'', acid catalyst | New oxime ether |

Future Directions and Emerging Research Avenues

Exploration of Stereochemical Aspects and Chiral Synthesis of Analogues

Without any foundational research on its synthesis, properties, or reactivity, any attempt to generate content for these future-looking sections would be purely speculative and not based on scientific evidence. Therefore, in adherence to the principles of accuracy and reliance on verifiable sources, this article cannot be written.

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-2-((propan-2-ylideneamino)oxy)benzonitrile?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzonitrile core. A plausible route includes:

Bromination : Introduce bromine at the 5-position of a 2-substituted benzonitrile precursor using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) .

Oxime Formation : React the brominated intermediate with hydroxylamine to form an oxime.

Imine Formation : Condense the oxime with acetone (propan-2-one) under acidic catalysis (e.g., HCl/EtOH) to generate the propan-2-ylideneamino group.

Key considerations include monitoring reaction progress via TLC and optimizing stoichiometry to minimize by-products like over-brominated species .

Q. How is the structure of this compound characterized?

- Methodological Answer : Structural confirmation employs:

- NMR Spectroscopy : H and C NMR to identify proton environments (e.g., benzonitrile C≡N at ~110 ppm, imine protons at δ 8.5–9.5 ppm) .

- IR Spectroscopy : Peaks at ~2220 cm (C≡N stretch) and ~1640 cm (C=N imine stretch) .

- Mass Spectrometry : GC-MS or HRMS to confirm molecular ion peaks (e.g., [M] at m/z 267 for CHBrNO) .

Advanced Research Questions

Q. How can researchers address low yields in the coupling reaction involving the propan-2-ylideneamino group?

- Methodological Answer : Low yields often arise from steric hindrance or competing side reactions (e.g., hydrolysis of the imine). Strategies include:

- Catalytic Optimization : Use Lewis acids like ZnCl to enhance imine formation efficiency.

- Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .

- Temperature Control : Conduct reactions at 0–5°C to suppress by-product formation.

- Protecting Groups : Temporarily protect reactive sites (e.g., -CN) using trimethylsilyl groups .

Q. What computational methods are used to predict the reactivity or biological activity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the bromine atom’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity in cross-coupling reactions .

- Molecular Docking : Model interactions with biological targets (e.g., enzymes) using software like AutoDock. The oxy-imine moiety may form hydrogen bonds with active sites, as seen in quinoline derivatives .

- Retrosynthetic Analysis : Tools like Reaxys or Pistachio databases identify feasible precursors and reaction pathways .

Q. How can contradictions between NMR and X-ray crystallography data be resolved?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism in the imine group) or crystal packing distortions.

- Multi-Technique Validation : Cross-validate with IR (to confirm functional groups) and SC-XRD (single-crystal X-ray diffraction). SHELXL software refines crystallographic data to resolve ambiguities in bond lengths/angles .

- Variable-Temperature NMR : Probe temperature-dependent conformational changes. For example, imine tautomers may equilibrate at higher temperatures, broadening NMR signals .

Q. What structure-activity relationships (SAR) are observed in analogs of this compound?

- Methodological Answer : SAR studies compare derivatives with varied substituents:

- Bromine vs. Chlorine : Bromine’s larger size enhances π-stacking in receptor binding, as seen in quinoline-based inhibitors .

- Oxy-imine vs. Ether Linkers : The imine group increases electrophilicity, improving cross-coupling efficiency compared to ether-linked analogs .

- Propan-2-ylideneamino vs. Oxetane : Bulkier groups (e.g., oxetane) reduce membrane permeability but improve metabolic stability .

Experimental Design & Troubleshooting

Q. What strategies optimize crystallization for X-ray analysis of this compound?

- Methodological Answer :

- Solvent Selection : Use mixed solvents (e.g., hexane/EtOAc) for slow evaporation, promoting large, defect-free crystals .

- Heavy-Atom Derivatives : Soak crystals in iodide solutions to enhance diffraction (bromine’s high electron density already aids phasing) .

- Cryocooling : Flash-cool crystals to 100 K using liquid nitrogen to minimize radiation damage during data collection .

Q. How can researchers mitigate decomposition during storage?

- Methodological Answer :

- Inert Atmosphere Storage : Store under argon in amber vials to prevent oxidation of the imine group.

- Desiccants : Include silica gel to avert hydrolysis in humid environments.

- Low-Temperature : Maintain at –20°C for long-term stability, as recommended for halogenated benzonitriles .

Data Interpretation & Validation

Q. How to identify and quantify by-products in the synthesis of this compound?

- Methodological Answer :

- Analytical HPLC : Use a C18 column with UV detection (λ = 254 nm) to separate and quantify impurities.

- LC-MS : Identify by-products via molecular ion peaks (e.g., dibrominated species at m/z 345) .

- NMR Spin-Saturation Transfer : Detect equilibrating tautomers if imine-proton exchange complicates analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.